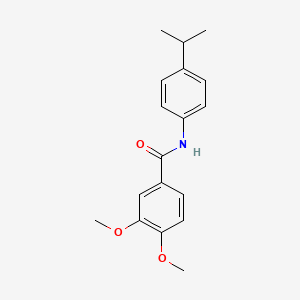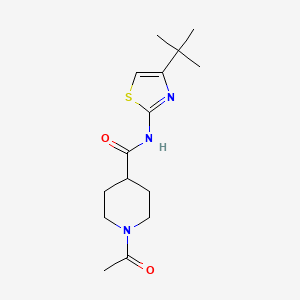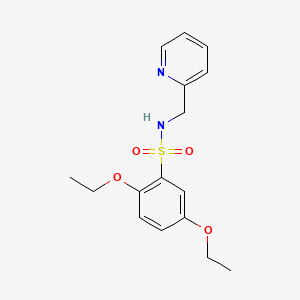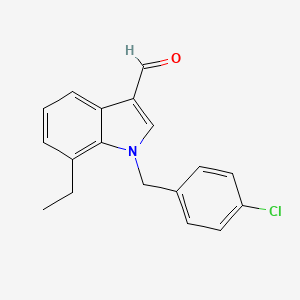
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, commonly known as CDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CDMPA belongs to the class of amides and is synthesized through a multi-step process involving various reagents and solvents.
Wirkmechanismus
CDMPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory and analgesic effects. In addition, CDMPA has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
CDMPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, CDMPA has been found to improve cognitive function by inhibiting the activity of AChE. Furthermore, it has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
CDMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, CDMPA also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for research involving CDMPA. One area of interest is its potential applications in treating cancer. CDMPA has been found to inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, making it a promising candidate for cancer treatment. Another area of interest is its potential applications in treating neurodegenerative diseases. CDMPA has been found to improve cognitive function and inhibit the activity of certain enzymes and receptors that are involved in neurodegeneration, making it a potential candidate for treating diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of CDMPA in these areas.
Synthesemethoden
The synthesis of CDMPA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide (DMF) to form 2-(4-chloro-2-methylphenoxy)acetamide. In the second step, the resulting compound is reacted with 2,5-dimethoxyaniline in the presence of triethylamine and acetic anhydride to form CDMPA. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CDMPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CDMPA has been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-6-15(11)23-10-17(20)19-14-9-13(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBDWPKDSHFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)




![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)



![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

